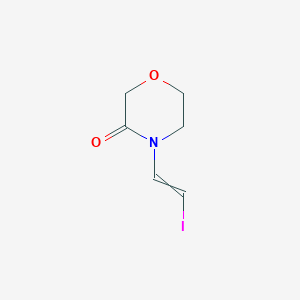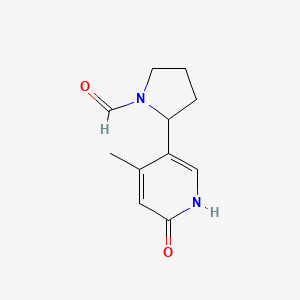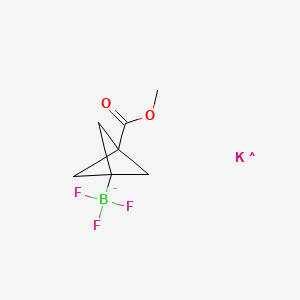
4-(2-iodoethenyl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Yodoetenil)morfolin-3-ona es un compuesto químico que pertenece a la clase de los derivados de morfolina. Los derivados de morfolina son conocidos por su amplia gama de aplicaciones en química medicinal, particularmente debido a sus actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(2-yodoetenil)morfolin-3-ona normalmente implica la introducción del grupo yodoetenil al anillo de morfolin-3-ona. Un método común implica la reacción de morfolin-3-ona con yodo y un alquino apropiado en condiciones específicas. La reacción se lleva a cabo generalmente en presencia de una base, como carbonato de potasio, y un solvente como acetonitrilo. La mezcla de reacción se calienta para facilitar la formación del producto deseado.
Métodos de producción industrial
Para la producción a escala industrial, el proceso se optimiza para garantizar un alto rendimiento y pureza. Esto implica el uso de reactores de flujo continuo, que permiten un mejor control de los parámetros de reacción, como la temperatura, la presión y el tiempo de reacción. El uso de catalizadores y técnicas avanzadas de purificación, como la recristalización y la cromatografía, mejora aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(2-Yodoetenil)morfolin-3-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo yodoetenil en otros grupos funcionales.
Sustitución: El átomo de yodo puede ser sustituido por otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como azida de sodio o tiourea.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la sustitución con aminas puede producir derivados amino.
Aplicaciones Científicas De Investigación
4-(2-Yodoetenil)morfolin-3-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su uso como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-(2-yodoetenil)morfolin-3-ona implica su interacción con dianas moleculares específicas. El grupo yodoetenil puede participar en varias vías bioquímicas, potencialmente inhibiendo o activando ciertas enzimas. Las dianas moleculares y las vías exactas aún están bajo investigación, pero los estudios preliminares sugieren que el compuesto puede interactuar con proteínas involucradas en la señalización celular y el metabolismo.
Comparación Con Compuestos Similares
Compuestos similares
4-(4-Aminofenil)morfolin-3-ona: Se utiliza como intermedio en la síntesis de productos farmacéuticos.
3-(Morfolin-4-il)propan-2,3-diona: Conocida por sus propiedades antibacterianas y antifúngicas.
Unicidad
4-(2-Yodoetenil)morfolin-3-ona es única debido a la presencia del grupo yodoetenil, que imparte propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
Fórmula molecular |
C6H8INO2 |
|---|---|
Peso molecular |
253.04 g/mol |
Nombre IUPAC |
4-(2-iodoethenyl)morpholin-3-one |
InChI |
InChI=1S/C6H8INO2/c7-1-2-8-3-4-10-5-6(8)9/h1-2H,3-5H2 |
Clave InChI |
OHVQYVBODIWXQD-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=O)N1C=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate](/img/structure/B11823571.png)

![3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B11823581.png)
![[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride](/img/structure/B11823587.png)






![1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea](/img/structure/B11823659.png)

